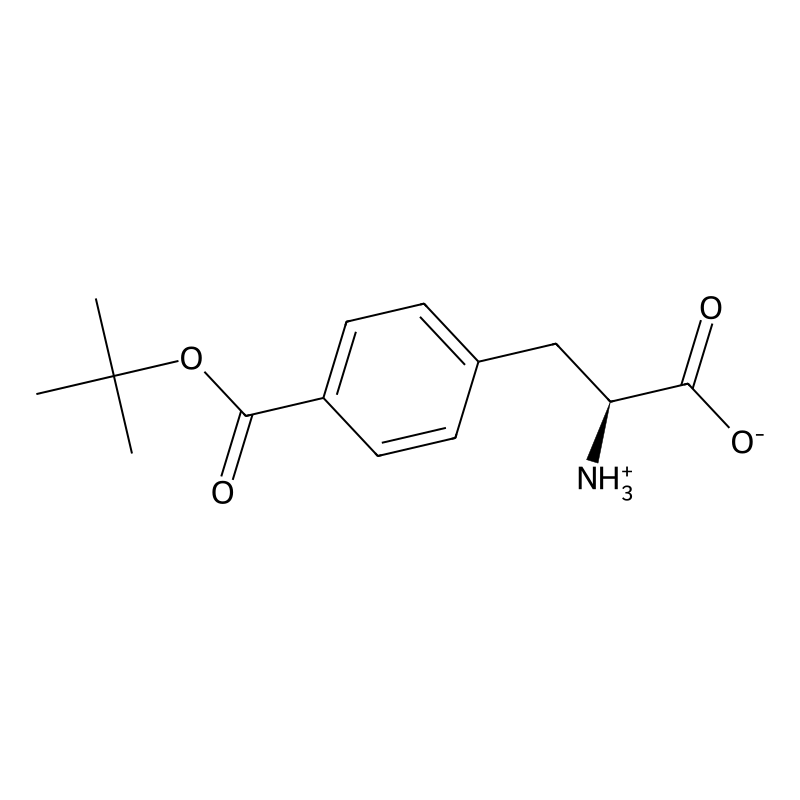

4-tert-Butyloxycarbonyl-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

One of the primary applications of Boc-L-Phenylalanine lies in peptide synthesis. Peptides are chains of amino acids linked by amide bonds. Boc-L-Phenylalanine serves as a protected amino acid building block. The Boc group safeguards the amino acid's N-terminus (free amino group) during peptide chain elongation, allowing for the selective formation of desired peptide bonds ().

The Boc protecting group can be selectively removed under mild acidic conditions, which leaves the free amino group available for further peptide chain extension. This controlled approach () enables the synthesis of complex peptides with specific amino acid sequences.

Here's how Boc-L-Phenylalanine is typically used in peptide synthesis:

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Phenylalanine is a common building block employed in the SPPS technique. The C-terminus of the first amino acid is attached to a solid resin, allowing for stepwise addition of subsequent amino acids, including Boc-L-Phenylalanine, in a controlled manner. The Boc group ensures selective coupling at the desired N-terminus of the growing peptide chain.

In-Solution Peptide Synthesis

Boc-L-Phenylalanine can also be utilized in solution-based peptide synthesis strategies. The Boc group facilitates the formation of peptide bonds between protected amino acids in solution. Subsequent cleavage of the Boc group unveils the free amino group for further coupling reactions.

4-tert-Butyloxycarbonyl-L-phenylalanine, often referred to as N-tert-butyloxycarbonyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of phenylalanine. The Boc group serves to protect the amino functionality during

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding L-phenylalanine. This deprotection is often performed using hydrochloric acid or trifluoroacetic acid.

- Coupling Reactions: This compound can be utilized in peptide synthesis through coupling reactions with other amino acids or peptides, often employing coupling reagents such as carbodiimides or activated esters.

- Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization at specific positions on the aromatic system.

While 4-tert-butyloxycarbonyl-L-phenylalanine itself may not exhibit significant biological activity, its parent compound, L-phenylalanine, is an essential amino acid involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The Boc-protected form is primarily used in synthetic chemistry rather than direct biological applications.

Several methods exist for synthesizing 4-tert-butyloxycarbonyl-L-phenylalanine:

- Direct Protection: L-phenylalanine can be reacted with tert-butoxycarbonyl anhydride in the presence of a base (e.g., triethylamine) to form the Boc-protected derivative.

- Ionic Liquid Synthesis: Recent studies have explored the use of room-temperature ionic liquids derived from Boc-protected amino acids for dipeptide synthesis, enhancing reaction efficiency and selectivity .

- Coupling Reactions: The compound can also be synthesized through coupling reactions involving other protected amino acids and suitable coupling reagents.

4-tert-Butyloxycarbonyl-L-phenylalanine is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

- Drug Development: Its derivatives are studied for potential therapeutic applications, particularly in targeted drug delivery systems.

- Research: It is utilized in various biochemical assays and studies related to amino acid functionality and behavior.

Interaction studies involving 4-tert-butyloxycarbonyl-L-phenylalanine have focused on its role in peptide formation and its interactions with various coupling reagents. These studies help elucidate the efficiency of different methods for synthesizing peptides while maintaining stereochemical integrity.

Several compounds share structural similarities with 4-tert-butyloxycarbonyl-L-phenylalanine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-L-tyrosine | Amino Acid Derivative | Contains a hydroxyl group on the aromatic ring |

| N-Boc-L-leucine | Amino Acid Derivative | Branched-chain amino acid, used in protein synthesis |

| N-Boc-L-alanine | Amino Acid Derivative | Simpler structure with fewer steric hindrances |

| Z-(4-tert-butyloxycarbonyl)-L-phenylalanine | Amino Acid Derivative | Different protecting group (Z instead of Boc) |

| N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine | Halogenated Amino Acid Derivative | Contains iodine, which may affect reactivity |

The uniqueness of 4-tert-butyloxycarbonyl-L-phenylalanine lies in its specific protecting group and its application in peptide synthesis where selectivity and stability are crucial during chemical transformations.